![molecular formula C12H13F3N2 B15339917 3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B15339917.png)
3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine is a compound that features an indole ring substituted with a trifluoromethyl group at the 6-position and a propanamine chain at the 1-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable scaffold in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under metal-free or metal-catalyzed conditions
Attachment of the Propanamine Chain: The propanamine chain can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable alkyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on cost-effectiveness, yield, and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, and other electrophiles.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced trifluoromethyl or propanamine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
6-Trifluoromethylindole: A simpler indole derivative with only the trifluoromethyl group.
3-(Trifluoromethyl)thioindole: An indole derivative with a trifluoromethylthio group.
Uniqueness: 3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine is unique due to the combination of the trifluoromethyl group and the propanamine chain, which enhances its biological activity and potential therapeutic applications compared to other indole derivatives .
Propriétés
Formule moléculaire |
C12H13F3N2 |
|---|---|
Poids moléculaire |
242.24 g/mol |
Nom IUPAC |
3-[6-(trifluoromethyl)-1H-indol-3-yl]propan-1-amine |
InChI |
InChI=1S/C12H13F3N2/c13-12(14,15)9-3-4-10-8(2-1-5-16)7-17-11(10)6-9/h3-4,6-7,17H,1-2,5,16H2 |
Clé InChI |
INCWBAJKRFWMNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)NC=C2CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)


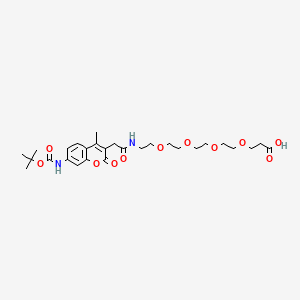
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15339872.png)
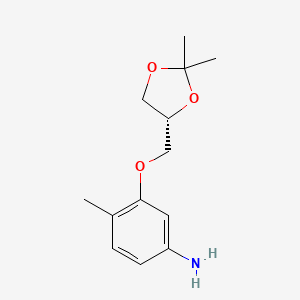
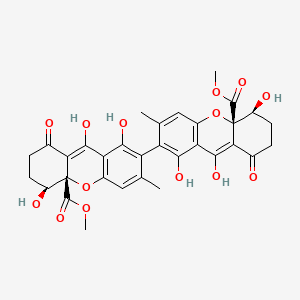
![2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide](/img/structure/B15339881.png)
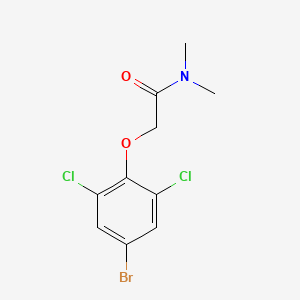
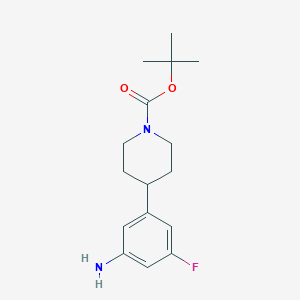
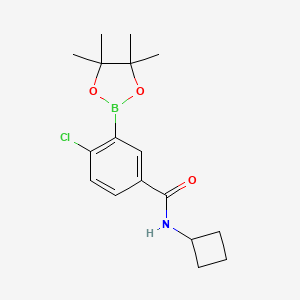
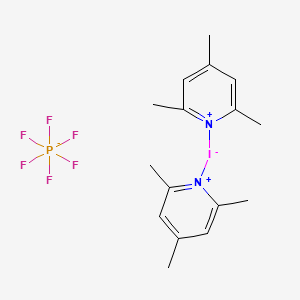
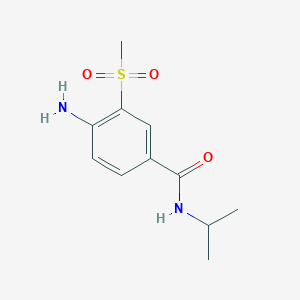
![4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B15339916.png)
